molecular formula C11H20ClNO2 B13628993 Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride

Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride

Cat. No.: B13628993
M. Wt: 233.73 g/mol
InChI Key: CFBSRRJBGZJKJU-UHFFFAOYSA-N
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Description

Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including drug development and organic synthesis. Its distinctive molecular arrangement makes it a valuable tool for advancing scientific knowledge.

Preparation Methods

The synthesis of Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride involves several steps. One common synthetic route includes the reaction of a spirocyclic amine with methyl bromoacetate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Spirocyclic amine and methyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The spirocyclic amine is dissolved in an appropriate solvent, and methyl bromoacetate is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride can be compared with other similar compounds, such as:

    2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride:

    3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: Another spirocyclic compound with distinct chemical properties and uses.

    2-Oxa-6-azaspiro[3.5]nonane:

The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

methyl 2-(2-azaspiro[4.4]nonan-8-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)6-9-2-3-11(7-9)4-5-12-8-11;/h9,12H,2-8H2,1H3;1H

InChI Key

CFBSRRJBGZJKJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2(C1)CCNC2.Cl

Origin of Product

United States

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